molecular formula C10H12F3N3 B6270792 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine CAS No. 2624140-39-0

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine

Cat. No.: B6270792
CAS No.: 2624140-39-0
M. Wt: 231.2
InChI Key:
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Description

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine is a chemical compound characterized by the presence of a piperidine ring attached to a pyrazine ring, with a trifluoromethyl group at the 5-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine typically involves the reaction of a piperidine derivative with a trifluoromethyl-substituted pyrazine precursor. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the pyrazine ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrazine rings.

Scientific Research Applications

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-2-yl)-3-(trifluoromethyl)pyridine
  • 2-(piperidin-2-yl)-4-(trifluoromethyl)pyridine
  • 2-(piperidin-2-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Uniqueness

2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine is unique due to the specific positioning of the trifluoromethyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-2-yl)-5-(trifluoromethyl)pyrazine involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with piperidine in the presence of a base.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyrazine", "Piperidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-chloro-5-(trifluoromethyl)pyrazine to a reaction flask", "Add piperidine and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2624140-39-0

Molecular Formula

C10H12F3N3

Molecular Weight

231.2

Purity

91

Origin of Product

United States

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